5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
The compound “5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It is related to the class of compounds known as dihydrobenzodioxins . These compounds have been used in the design of organic light-emitting devices .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route was found to have fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . This technique provides detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the melting point, IR spectrum, and NMR data of 5-amino-2,3-dihydrobenzo have been provided .Scientific Research Applications
Antioxidant and Antimicrobial Activities
Researchers have synthesized a series of derivatives, including "5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile," to evaluate their antioxidant and antimicrobial activities. These compounds were tested against various strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. Some derivatives displayed significant antioxidant activity, while others showed high antimicrobial activity, suggesting potential for therapeutic applications (Bassyouni et al., 2012).
Unexpected Chemical Reactions
In the synthesis process, unexpected formations of "1H-pyrazolo[3,4-d]pyrimidine derivatives" from "5-Amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile" derivatives were observed. This highlights the compound's utility in discovering new pathways and structures in organic chemistry, expanding the library of heterocyclic compounds (Faria et al., 2013).
Antiviral Research
Derivatives of "this compound" have been synthesized for antiviral evaluation, particularly against Herpes Simplex Virus type-1 (HSV-1). The creation of novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives demonstrates the potential of such compounds in the development of new antiviral drugs (Shamroukh et al., 2007).
Novel Adenosine Analogs
The chemical modification of "5-Amino-1-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole-4-carbonitrile" led to the creation of novel adenosine analogs. These compounds were evaluated for their biological activity, including cytotoxicity against leukemic cells and fibroblasts, as well as activity against human cytomegalovirus, showcasing the compound's relevance in the search for new therapeutic agents (Berry et al., 1994).
Corrosion Inhibition Studies
Pyranopyrazole derivatives, including those related to the compound , have been synthesized and tested as corrosion inhibitors for mild steel in acidic solutions. These studies are crucial for industrial applications, demonstrating the compound's versatility beyond biomedical research (Yadav et al., 2016).
Future Directions
The future directions for research on “5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile” and similar compounds could include further exploration of their potential applications in organic light-emitting devices , as well as continued investigation into their synthesis and properties.
Properties
IUPAC Name |
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-10(7-14)13(15)17(16-8)9-2-3-11-12(6-9)19-5-4-18-11/h2-3,6H,4-5,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPYHBFNGCCGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC3=C(C=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.